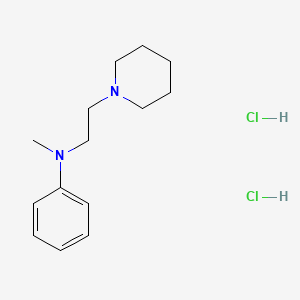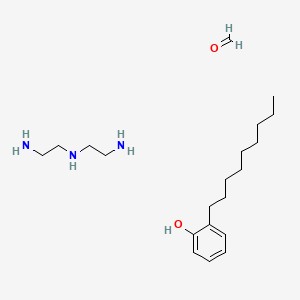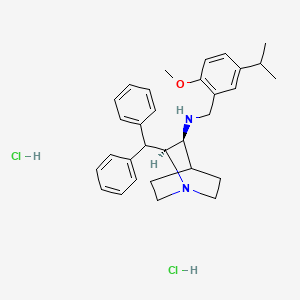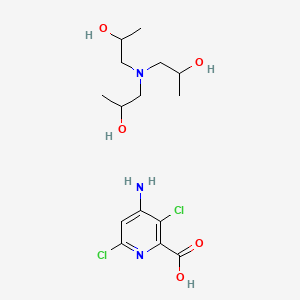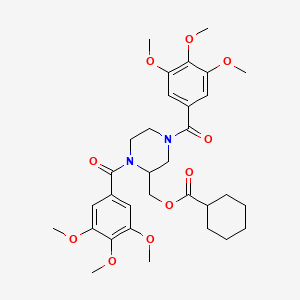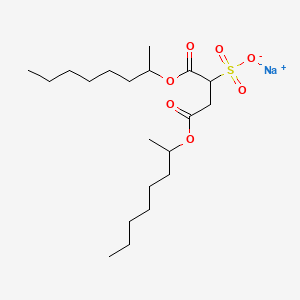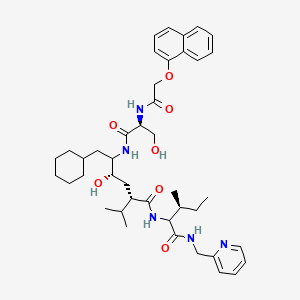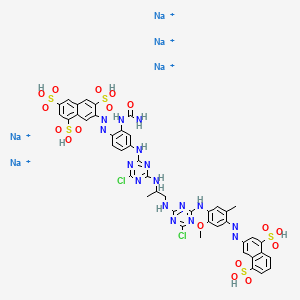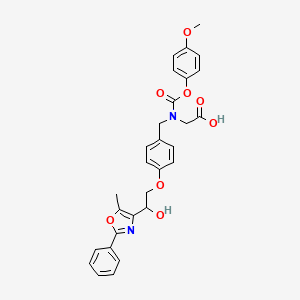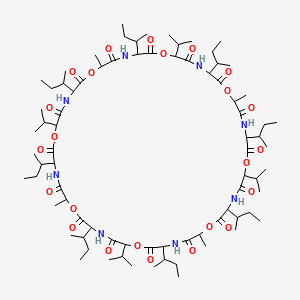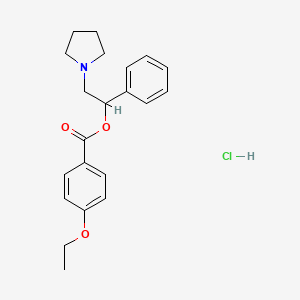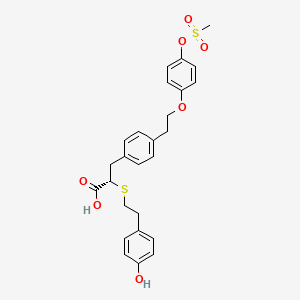
Benzenepropanoic acid, alpha-((2-(4-hydroxyphenyl)ethyl)thio)-4-(2-(4-((methylsulfonyl)oxy)phenoxy)ethyl)-, (-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenepropanoic acid, alpha-((2-(4-hydroxyphenyl)ethyl)thio)-4-(2-(4-((methylsulfonyl)oxy)phenoxy)ethyl)-, (-)- is a complex organic compound characterized by its intricate molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, alpha-((2-(4-hydroxyphenyl)ethyl)thio)-4-(2-(4-((methylsulfonyl)oxy)phenoxy)ethyl)-, (-)- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Benzenepropanoic Acid Backbone: This step involves the synthesis of the benzenepropanoic acid core through Friedel-Crafts acylation or other suitable methods.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via electrophilic aromatic substitution or other coupling reactions.
Thioether Formation: The thioether linkage is formed by reacting the hydroxyphenyl derivative with an appropriate thiol compound under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, catalytic processes, and advanced purification methods are often employed to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions
Benzenepropanoic acid, alpha-((2-(4-hydroxyphenyl)ethyl)thio)-4-(2-(4-((methylsulfonyl)oxy)phenoxy)ethyl)-, (-)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield benzenepropanoic acid derivatives with ketone functionalities.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which Benzenepropanoic acid, alpha-((2-(4-hydroxyphenyl)ethyl)thio)-4-(2-(4-((methylsulfonyl)oxy)phenoxy)ethyl)-, (-)- exerts its effects depends on its interaction with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.
Pathway Involvement: The compound may influence metabolic or signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzenepropanoic acid derivatives: Compounds with similar benzenepropanoic acid backbones but different substituents.
Thioether-containing compounds: Molecules featuring thioether linkages with varying functional groups.
Sulfonylated compounds: Compounds with sulfonyl groups attached to aromatic or aliphatic structures.
Uniqueness
Benzenepropanoic acid, alpha-((2-(4-hydroxyphenyl)ethyl)thio)-4-(2-(4-((methylsulfonyl)oxy)phenoxy)ethyl)-, (-)- is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its multi-functional nature allows for diverse reactivity and interactions in various scientific and industrial contexts.
Propiedades
Número CAS |
549494-39-5 |
|---|---|
Fórmula molecular |
C26H28O7S2 |
Peso molecular |
516.6 g/mol |
Nombre IUPAC |
(2S)-2-[2-(4-hydroxyphenyl)ethylsulfanyl]-3-[4-[2-(4-methylsulfonyloxyphenoxy)ethyl]phenyl]propanoic acid |
InChI |
InChI=1S/C26H28O7S2/c1-35(30,31)33-24-12-10-23(11-13-24)32-16-14-19-2-4-21(5-3-19)18-25(26(28)29)34-17-15-20-6-8-22(27)9-7-20/h2-13,25,27H,14-18H2,1H3,(H,28,29)/t25-/m0/s1 |
Clave InChI |
PGZGQQFVPOZCAQ-VWLOTQADSA-N |
SMILES isomérico |
CS(=O)(=O)OC1=CC=C(C=C1)OCCC2=CC=C(C=C2)C[C@@H](C(=O)O)SCCC3=CC=C(C=C3)O |
SMILES canónico |
CS(=O)(=O)OC1=CC=C(C=C1)OCCC2=CC=C(C=C2)CC(C(=O)O)SCCC3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


